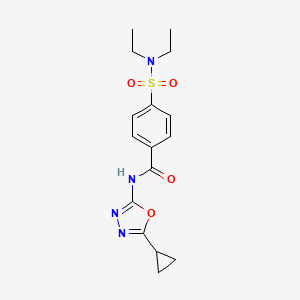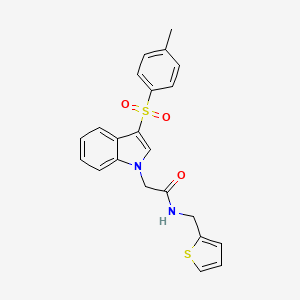
N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton's tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies.
科学的研究の応用
Antimicrobial Activity
Compounds containing the indole moiety, such as the one , have been studied for their potential as antimicrobial agents. The indole ring system is a common structure found in many pharmacologically active molecules. Research has indicated that modifications to the indole scaffold can lead to compounds with significant antimicrobial properties . This compound could potentially be explored for its efficacy against drug-resistant bacterial strains, contributing to the development of new antibiotics.
Anticancer Properties
Indole derivatives have been recognized for their potential in cancer therapy. The structural complexity and the presence of the sulfonyl group could interact with various biological targets involved in cancer progression . Research into similar compounds has shown promise in inhibiting the growth of cancer cells, suggesting that this compound may also possess anticancer activities.
Antiviral Applications
The indole nucleus is a part of many compounds with antiviral activities. Given the biological potential of indole derivatives, this compound could be investigated for its ability to inhibit viral replication or interfere with virus-cell binding . This is particularly relevant in the search for treatments against emerging viral infections.
Anti-inflammatory Effects
Indole derivatives are known to exhibit anti-inflammatory effects. The compound , with its specific substitutions, might modulate the inflammatory response in the body. It could be a candidate for the development of new anti-inflammatory drugs, which could be beneficial in treating chronic inflammatory diseases .
Antifungal Efficacy
The indole ring system has been associated with antifungal properties. This compound could be synthesized and tested for its effectiveness against a range of fungal pathogens, potentially leading to new treatments for fungal infections .
Neuroprotective Potential
Indole derivatives have shown neuroprotective effects in various studies. The compound’s structure suggests it could interact with neurological pathways and offer protection against neurodegenerative diseases. Further research could explore its potential as a treatment for conditions like Alzheimer’s or Parkinson’s disease .
Antidiabetic Activity
Some indole derivatives have been found to exhibit antidiabetic activity. The compound could be investigated for its potential to regulate blood sugar levels or enhance insulin sensitivity, contributing to diabetes management .
Antitubercular Action
Given the diverse biological activities of indole derivatives, this compound might also be active against Mycobacterium tuberculosis. It could be part of a new class of antitubercular agents, which is crucial in the fight against tuberculosis, especially multidrug-resistant strains .
特性
IUPAC Name |
2-[3-(4-methylphenyl)sulfonylindol-1-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S2/c1-16-8-10-18(11-9-16)29(26,27)21-14-24(20-7-3-2-6-19(20)21)15-22(25)23-13-17-5-4-12-28-17/h2-12,14H,13,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGIAPDZVVSNLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(thiophen-2-ylmethyl)-2-(3-tosyl-1H-indol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/no-structure.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2991550.png)
![1-((3-(4-(Methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2991552.png)
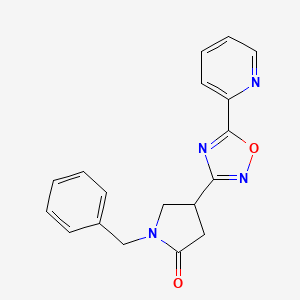
![ethyl 4-({[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2991556.png)
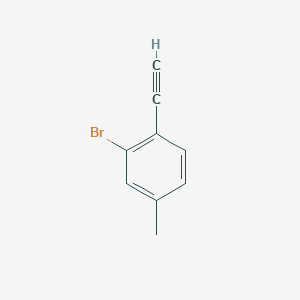


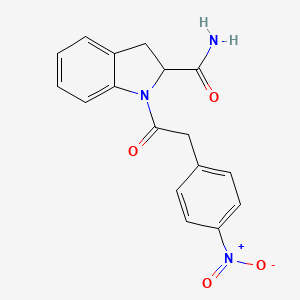
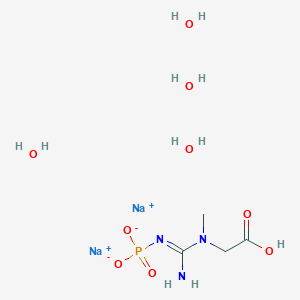
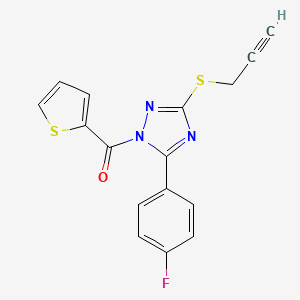
![4-(3-fluorophenyl)-6-(2-methoxyphenethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2991564.png)
